molecular formula CBrNO B14167564 Bromine isocyanate CAS No. 3644-72-2

Bromine isocyanate

Cat. No.: B14167564
CAS No.: 3644-72-2
M. Wt: 121.92 g/mol
InChI Key: MLJXWZIVGBBOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromine isocyanate is a chemical compound with the formula CBrNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of bromine, nitrogen, carbon, and oxygen atoms, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromine isocyanate can be synthesized through the Hofmann rearrangement, where a primary amide is treated with bromine and a base (usually sodium hydroxide). This reaction forms an intermediate isocyanate, which is not isolated but reacts further to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of sodium hypobromite, which is generated in situ by reacting bromine with sodium hydroxide. This method ensures the efficient transformation of primary amides into isocyanates .

Chemical Reactions Analysis

Types of Reactions: Bromine isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bromine isocyanate has several applications in scientific research:

Comparison with Similar Compounds

  • Chlorine isocyanate (CClNO)
  • Fluorine isocyanate (CFNO)
  • Iodine isocyanate (CINCO)

Comparison: Bromine isocyanate is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. For instance, this compound is more reactive than chlorine isocyanate but less reactive than fluorine isocyanate .

Properties

CAS No.

3644-72-2

Molecular Formula

CBrNO

Molecular Weight

121.92 g/mol

IUPAC Name

bromoimino(oxo)methane

InChI

InChI=1S/CBrNO/c2-3-1-4

InChI Key

MLJXWZIVGBBOQZ-UHFFFAOYSA-N

Canonical SMILES

C(=NBr)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.